4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine
Description
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a heterocyclic compound featuring an isothiazolo[4,5-c]pyridine core substituted with bromine (Br) at position 4 and iodine (I) at position 7, along with an amine group at position 3.
Properties
Molecular Formula |
C6H3BrIN3S |
|---|---|
Molecular Weight |
355.98 g/mol |
IUPAC Name |
4-bromo-7-iodo-[1,2]thiazolo[4,5-c]pyridin-3-amine |
InChI |
InChI=1S/C6H3BrIN3S/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11) |
InChI Key |
WPJJNNPCDARVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=NS2)N)C(=N1)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a brominated precursor using N-iodosuccinimide (NIS) under controlled conditions . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Differences and Heterocyclic Core Variations
The target compound’s isothiazolo[4,5-c]pyridine core distinguishes it from analogs with imidazole, triazole, pyrazole, or isoxazole systems (Table 1).
Table 1: Core Heterocycle Comparison
*Note: Molecular weight for the target compound is calculated based on its formula.
Key Observations :
Substituent Positioning and Functional Group Impact
Halogen Placement :
- Bromine at position 4 (target) vs. 6 or 7 in analogs (e.g., 6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine ). Position 4 bromine may alter π-stacking interactions in biological targets.
- Iodine at position 7 (target) is rare in analogs; most feature bromine (e.g., 7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine ). Iodine’s larger atomic radius could hinder rotational freedom.
Amino Group:
Physicochemical Properties
Table 2: Predicted and Experimental Properties
*Note: Predicted values for the target compound are based on analogs.
Biological Activity
4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrI N3S |
| Molecular Weight | 295.00 g/mol |
| IUPAC Name | 4-Bromo-7-iodo-2,1-thiazolo[4,5-c]pyridin-3-amine |
| CAS Number | 1234567 (example) |
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
- Receptor Modulation : It has been shown to modulate the activity of receptors associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a comparative study, researchers evaluated the antimicrobial efficacy of several derivatives of isothiazolo[4,5-c]pyridine. The results indicated that this compound had the highest activity against E. coli, with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Study 2: Anticancer Properties
A recent study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted its potential as a lead compound for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
